molecular formula C9H8N2OS B184826 N-(1,3-Benzothiazol-5-yl)acetamide CAS No. 36894-61-8

N-(1,3-Benzothiazol-5-yl)acetamide

Cat. No. B184826
CAS RN: 36894-61-8
M. Wt: 192.24 g/mol
InChI Key: HXMDFSDFQBOIKG-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)acetamide is a compound with the molecular formula C9H8N2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .


Synthesis Analysis

The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide and its derivatives has been reported in several studies . The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of N-(1,3-Benzothiazol-5-yl)acetamide has been analyzed using various techniques such as IR, 1H NMR, 13C NMR and mass spectral data . The InChIKey of the compound is HXMDFSDFQBOIKG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving N-(1,3-Benzothiazol-5-yl)acetamide have been studied . For instance, one study reported the yield, melting point, Rf value, IR, 1H NMR, EI-MS, and elemental analysis of a compound synthesized from N-(1,3-Benzothiazol-5-yl)acetamide .


Physical And Chemical Properties Analysis

N-(1,3-Benzothiazol-5-yl)acetamide has a molecular weight of 192.24 g/mol . Its physical and chemical properties have been analyzed using various techniques .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including N-(1,3-Benzothiazol-5-yl)acetamide, have shown promising antimicrobial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Antifungal Activity

N-(1,3-Benzothiazol-5-yl)acetamide derivatives have been synthesized and screened for their antifungal activity .

Anticancer Activity

Thiazoles and their derivatives, including N-(1,3-Benzothiazol-5-yl)acetamide, have shown anticancer activity . They are used in cancer treatment drugs like tiazofurin .

Anti-Alzheimer Activity

Thiazoles and their derivatives have shown anti-Alzheimer activity .

Antihypertensive Activity

Thiazoles and their derivatives have shown antihypertensive activity .

Antioxidant Activity

Thiazoles and their derivatives have shown antioxidant activity .

Hepatoprotective Activity

Thiazoles and their derivatives have shown hepatoprotective activity .

Industrial Applications

The benzothiazole ring system is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .

Future Directions

The future directions for research on N-(1,3-Benzothiazol-5-yl)acetamide could include further investigation of its biological activities and potential therapeutic applications .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMDFSDFQBOIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301245
Record name N-(1,3-Benzothiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36894-61-8
Record name NSC141991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-Benzothiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of intermediate 3′-amino-4′-mercaptoacetanilide in HOAc (50 mL) was added ethoxymethylene malononitrile (1.95 g, 16 mmol) and the resulting mixture was refluxed at 125° C. for 5 h. After cooling, the product mixture was concentrated under reduced pressure, and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The aqueous phase was extracted with EtOAc, and the combined extracts were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel, eluting with EtOAc-Hex (0:100 to 50:50) to give the title compound (508 mg, 17%) as a yellow solid. 1H-NMR (DMSO-d6): δ 9.35 (1H, s), 8.53 (1H, s), 8.10 (1H, d), 7.63 (1H, d), 2.15 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

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